molecular formula C20H19N3O8S2 B4705508 N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

Cat. No. B4705508
M. Wt: 493.5 g/mol
InChI Key: YOZVBFCCOUCBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, also known as DNBS, is a sulfonamide compound that has been extensively studied for its biological activities. DNBS is a nitroaromatic compound that has been used as a hapten to induce colitis in animal models. The compound has also been used as a tool to investigate the role of T cells in the pathogenesis of inflammatory bowel disease.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide is not fully understood. It is believed that the compound acts as a hapten, which means that it can bind to proteins and other molecules in the body and trigger an immune response. This compound is thought to induce colitis by activating T cells, which then release pro-inflammatory cytokines that cause inflammation in the gut.
Biochemical and Physiological Effects:
This compound has been shown to induce colitis in animal models, which is characterized by inflammation of the colon. The compound has also been shown to activate T cells and induce the production of pro-inflammatory cytokines. This compound has been used to study the role of T cells in the development of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide in lab experiments is that it allows researchers to study the immune response to a specific hapten. The compound is also relatively easy to synthesize and can be used in a variety of animal models. However, one limitation of using this compound is that it can be toxic at high doses, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research on N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of new animal models of colitis that use this compound as a hapten. Another area of interest is the use of this compound to study the role of T cells in the development of autoimmune diseases. Finally, there is potential for the development of new therapies that target the immune response to this compound and other haptens.

Scientific Research Applications

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide has been extensively used as a tool to investigate the role of T cells in the pathogenesis of inflammatory bowel disease. The compound is used to induce colitis in animal models, which allows researchers to study the immune response to the hapten. This compound has also been used to investigate the role of T cells in the development of autoimmune diseases.

properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O8S2/c1-30-15-9-12-17(19(13-15)31-2)22-32(26,27)16-10-7-14(8-11-16)21-33(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZVBFCCOUCBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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